molecular formula C16H17NO4S B2377956 N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzenesulfonamide CAS No. 897290-23-2

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzenesulfonamide

Cat. No. B2377956
CAS RN: 897290-23-2
M. Wt: 319.38
InChI Key: CJRYNRLXTMSXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as "MDL-100,907" and belongs to the class of benzodioxole derivatives.

Scientific Research Applications

Ortho Lithiation and Condensation

N,N-Dimethylbenzenesulfonamide, similar in structure to the compound , undergoes ortho lithiation with n-butyllithium, leading to the formation of diverse compounds like carbinols, imines, amides, and acids. This process has potential applications in synthetic organic chemistry (Watanabe et al., 1969).

Antimycobacterial and Docking Study

Novel derivatives of N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides have been synthesized and found effective against Mycobacterium tuberculosis. The structure-activity relationship (SAR) and docking studies highlight the potential of these compounds in antimycobacterial therapy (Ghorab et al., 2017).

Antiproliferative Agents

N,N-Dimethylbenzenesulfonamide derivatives have shown significant antiproliferative activity against human breast cancer cells, MCF-7. This research suggests potential applications in cancer therapy (Bashandy et al., 2014).

Bacterial Biofilm Inhibition and Cytotoxicity

New N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have been effective in inhibiting bacterial biofilms of Escherichia coli and Bacillus subtilis, showing potential for applications in controlling bacterial growth (Abbasi et al., 2020).

Antibacterial and Lipoxygenase Inhibition

Sulfonamides bearing a 1,4-benzodioxin ring have exhibited promising antibacterial properties and inhibitory effects on lipoxygenase, an enzyme implicated in inflammatory processes. These findings suggest therapeutic potential in treating inflammatory diseases (Abbasi et al., 2017).

Mechanism of Action

Target of Action

Related compounds have been shown to targetNitric Oxide Synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes.

Mode of Action

It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzenesulfonamide may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Compounds with similar structures have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially affect a variety of cellular processes, including cell division and intracellular transport.

Pharmacokinetics

The compound’s molecular weight (207226 Da) and its predicted water solubility (3211 mg/L) suggest that it may have good bioavailability .

Result of Action

Related compounds have been shown to exhibit anticancer activity, causing cell cycle arrest and inducing apoptosis . This suggests that the compound may have similar effects.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-11-3-6-16(12(2)7-11)22(18,19)17-9-13-4-5-14-15(8-13)21-10-20-14/h3-8,17H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRYNRLXTMSXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.